Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetate
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Overview
Description
Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetate is a boronic ester derivative that has gained significant attention in organic chemistry. This compound is known for its versatility in various chemical reactions, particularly in cross-coupling reactions, making it a valuable intermediate in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetate typically involves the borylation of pyridine derivatives. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is usually carried out in the presence of a base such as potassium acetate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetate undergoes various types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The boronic ester can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) in solvents like tetrahydrofuran (THF) or toluene.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Alcohols.
Substitution: Biaryl compounds.
Scientific Research Applications
Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Biology: Employed in the development of fluorescent probes and sensors for biological imaging.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of kinase inhibitors.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetate primarily involves its role as a boron source in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetallation with an organohalide to form a new carbon-carbon bond. This process is facilitated by the base, which helps to activate the boronic ester and stabilize the reaction intermediates .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanoate: Similar in structure but with a pyrazole ring instead of a pyridine ring.
Ethyl 2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate: Contains a phenyl ring instead of a pyridine ring.
2-Methoxypyridine-5-boronic acid pinacol ester: Similar boronic ester group but with a methoxy substituent on the pyridine ring.
Uniqueness
Ethyl 2-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science fields .
Properties
Molecular Formula |
C15H22BNO4 |
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Molecular Weight |
291.15 g/mol |
IUPAC Name |
ethyl 2-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]acetate |
InChI |
InChI=1S/C15H22BNO4/c1-6-19-13(18)8-11-7-12(10-17-9-11)16-20-14(2,3)15(4,5)21-16/h7,9-10H,6,8H2,1-5H3 |
InChI Key |
OVNYUVYVHMMJLO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CC(=O)OCC |
Origin of Product |
United States |
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